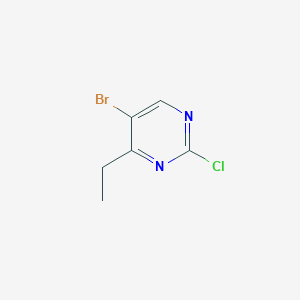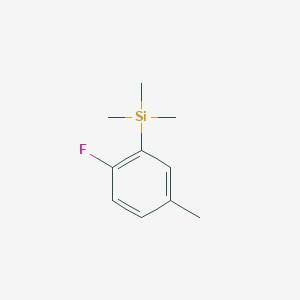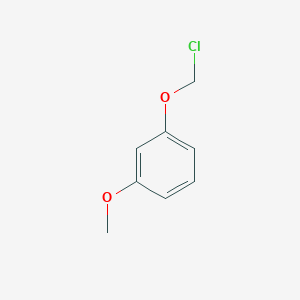
3-(Chloromethoxy)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethoxy)anisole is an organic compound with the molecular formula C8H9ClO2 It is a derivative of anisole, where a chlorine atom is substituted at the 3-position of the methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-(Chloromethoxy)anisole can be synthesized through several methods. One common approach involves the reaction of 3-chloroanisole with methanol in the presence of a base. Another method includes the nucleophilic aromatic substitution of 3-chloronitrobenzene followed by reduction and methylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance reaction efficiency and yield. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Chloromethoxy)anisole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 3-(aminomethoxy)anisole or 3-(thiomethoxy)anisole can be formed.
Oxidation Products: Compounds like 3-(chloromethoxy)benzoic acid.
Reduction Products: Compounds like 3-(chloromethoxy)aniline.
Applications De Recherche Scientifique
3-(Chloromethoxy)anisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(Chloromethoxy)anisole involves its interaction with specific molecular targets. The chlorine and methoxy groups influence its reactivity and binding affinity to various substrates. The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group acts as an electron-donating group, enhancing the nucleophilicity of the aromatic ring .
Comparaison Avec Des Composés Similaires
Anisole (Methoxybenzene): Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
3-Chloroanisole: Similar structure but without the methoxy group, leading to different reactivity and applications.
4-Chloromethoxybenzene: Chlorine and methoxy groups are positioned differently, affecting its chemical behavior.
Propriétés
Formule moléculaire |
C8H9ClO2 |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
1-(chloromethoxy)-3-methoxybenzene |
InChI |
InChI=1S/C8H9ClO2/c1-10-7-3-2-4-8(5-7)11-6-9/h2-5H,6H2,1H3 |
Clé InChI |
ZLLGKZVMBZTBEX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B13700239.png)
![1,3-Dibenzyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B13700242.png)
![1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine](/img/structure/B13700246.png)
![[3-(2-Ethylhexyl)-2-thienyl]tributylstannane](/img/structure/B13700254.png)
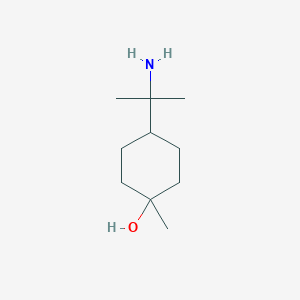
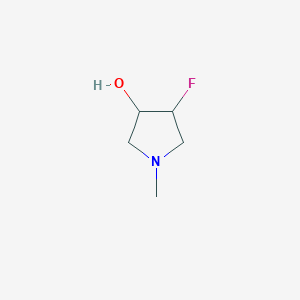


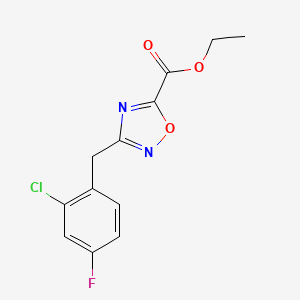
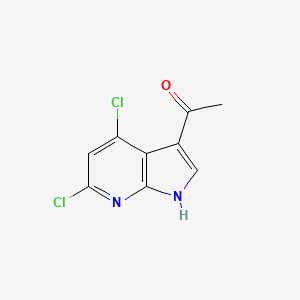
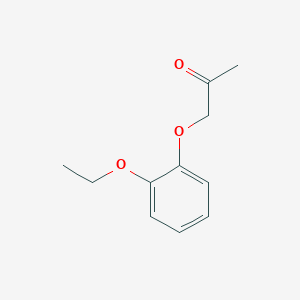
![5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester](/img/structure/B13700313.png)
